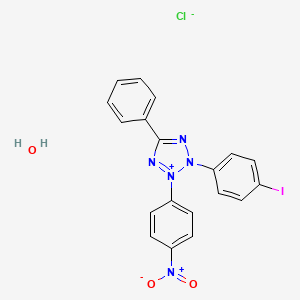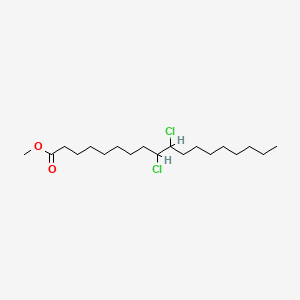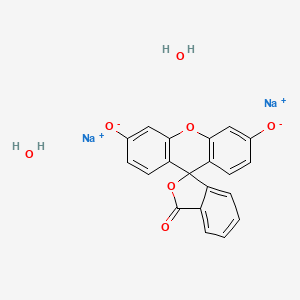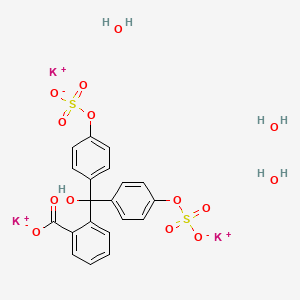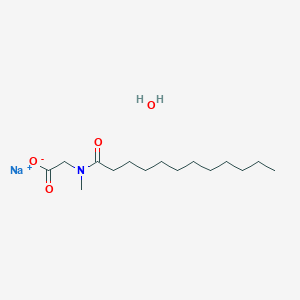
Sarcosine, N-lauroyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine, N-lauroyl-, sodium salt typically involves the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. One common method includes reacting lauric acid with methanol and sodium bisulfate monohydrate at 75-85°C to produce methyl laurate. This intermediate is then reacted with sarcosine in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and heating to ensure complete reaction and high yield. The final product is then purified and dried to obtain the desired purity and quality .
化学反应分析
Types of Reactions
Sarcosine, N-lauroyl-, sodium salt primarily undergoes acylation and neutralization reactions during its synthesis. It can also participate in other chemical reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in halogenated derivatives .
科学研究应用
Sarcosine, N-lauroyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and separation of membrane proteins and glycoproteins. .
Medicine: Investigated for its microbicidal properties, particularly against sexually transmitted diseases.
Industry: Commonly used in personal care products for its foaming and cleansing properties.
作用机制
The mechanism of action of Sarcosine, N-lauroyl-, sodium salt involves its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in solubilizing and dispersing oils and dirt. Additionally, its anionic nature allows it to interact with positively charged molecules, aiding in the breakdown and removal of contaminants .
相似化合物的比较
Sarcosine, N-lauroyl-, sodium salt can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another anionic surfactant commonly used in personal care products.
Sodium cocoyl isethionate: A mild surfactant derived from coconut oil, often used in cleansing products.
These comparisons highlight the uniqueness of this compound in terms of its mildness, biodegradability, and effectiveness in various applications.
属性
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na.H2O/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;;/h3-13H2,1-2H3,(H,18,19);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJXHLSBXCKPS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
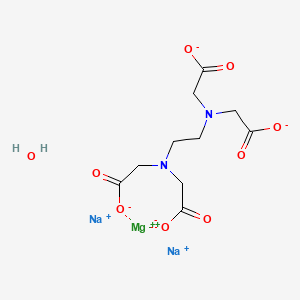
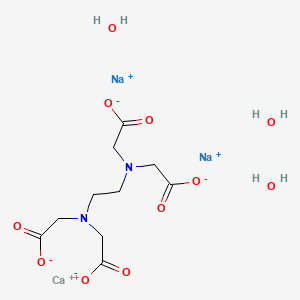
![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)
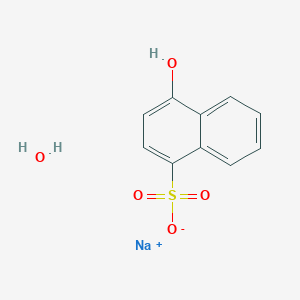
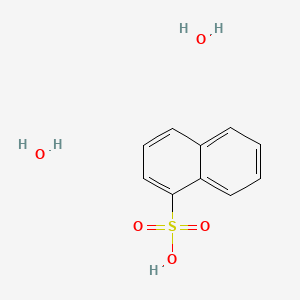
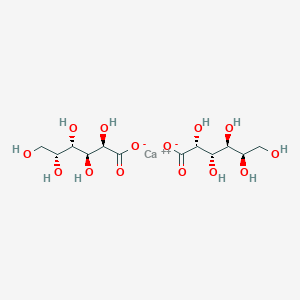
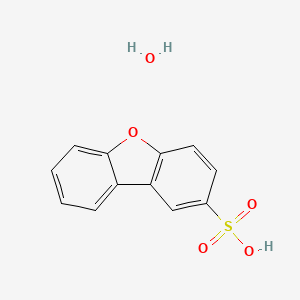
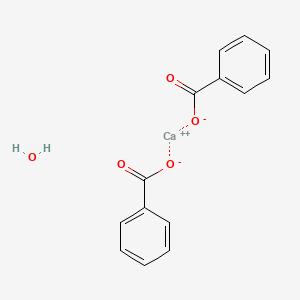
![2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate](/img/structure/B8022259.png)
